

Physical and chemical properties of Nitidine for laboratory use.

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Compound of Interest

Compound Name: Nitidine

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Nitidine: A Technical Guide for Laboratory Professionals

An In-depth Guide to the Physical, Chemical, and Biological Properties of **Nitidine** for Research and Drug Development

This technical guide provides a comprehensive overview of the physical and chemical properties of **Nitidine**, a bioactive benzophenanthridine alkaloid of significant interest to the scientific community. Primarily intended for researchers, scientists, and professionals in drug development, this document details the compound's characteristics, spectroscopic profile, and established laboratory protocols. Furthermore, it elucidates the key signaling pathways modulated by **Nitidine**, offering insights into its mechanism of action.

Core Physical and Chemical Properties

Nitidine is a naturally occurring quaternary alkaloid predominantly isolated from plants of the *Zanthoxylum* genus.^[1] It is most commonly available for laboratory use as **Nitidine** Chloride, a salt that enhances its stability and handling.

Data Summary: Physical and Chemical Characteristics

The following tables summarize the key quantitative data for both the **Nitidine** cation and its chloride salt form.

Table 1: General and Chemical Properties of **Nitidine**

Property	Value	Reference(s)
IUPAC Name	2,3-dimethoxy-12-methyl-[2] [3]benzodioxolo[5,6-c]phenanthridin-12-ium	[1][4]
Synonyms	Nitidine Cation, Nitidin, NSC 146397	[3]
Chemical Formula	C ₂₁ H ₁₈ NO ₄ ⁺	[3]
Molecular Weight	348.37 g/mol	[1]
CAS Number	6872-57-7	[1]

Table 2: Properties of **Nitidine** Chloride

Property	Value	Reference(s)
IUPAC Name	2,3-dimethoxy-12-methyl-[2] [3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride	[4]
Chemical Formula	C ₂₁ H ₁₈ ClNO ₄	[4]
Molecular Weight	383.82 g/mol	[4]
CAS Number	13063-04-2	[4]
Appearance	White to off-white solid powder	
Solubility	DMSO (≥1.9 mg/mL), Insoluble in water and ethanol	
Storage	Store at -20°C	[5]
Stability	≥ 2 years under proper storage conditions	[5]

Spectroscopic Profile

Detailed spectroscopic analysis is crucial for the verification of molecular structure and purity. While comprehensive experimental spectra for **Nitidine** are not widely available in public databases, this section provides available mass spectrometry data and expected ranges for NMR, IR, and UV-Vis spectroscopy based on its chemical structure.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) data confirms the molecular weight of the **Nitidine** cation.

Table 3: Mass Spectrometry Data for **Nitidine**

Parameter	Value	Reference(s)
Ionization Mode	Electrospray Ionization (ESI)	[3]
Precursor m/z	348.12	[3]
Major Fragments (m/z)	333.10, 332.09, 318.08, 304.10	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Explicit experimental ^1H and ^{13}C NMR data for **Nitidine** is not readily available. However, based on its benzophenanthridine core and substituent groups, the following tables outline the expected chemical shift (δ) ranges.

Table 4: Predicted ^1H NMR Chemical Shifts for **Nitidine**

Proton Type	Expected Chemical Shift (δ , ppm)
Aromatic Protons (Ar-H)	7.0 - 9.5
Methoxy Protons (-OCH ₃)	3.9 - 4.2
Methylenedioxy Protons (-O-CH ₂ -O-)	6.0 - 6.3
N-Methyl Protons (N ⁺ -CH ₃)	4.5 - 5.0
Methylene Protons (-CH ₂ -)	3.0 - 3.5

Table 5: Predicted ¹³C NMR Chemical Shifts for **Nitidine**

Carbon Type	Expected Chemical Shift (δ , ppm)
Aromatic Carbons (Ar-C)	100 - 150
Quaternary Aromatic Carbons	120 - 160
Methoxy Carbons (-OCH ₃)	55 - 65
Methylenedioxy Carbon (-O-CH ₂ -O-)	100 - 105
N-Methyl Carbon (N ⁺ -CH ₃)	45 - 55
Methylene Carbon (-CH ₂ -)	25 - 35

Infrared (IR) Spectroscopy

The IR spectrum of **Nitidine** is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 6: Expected IR Absorption Bands for **Nitidine**

Functional Group	Expected Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 3000
Aromatic C=C Stretch	1450 - 1600
C-O Ether Stretch	1000 - 1300
C-N Stretch	1020 - 1250

UV-Visible (UV-Vis) Spectroscopy

The conjugated aromatic system of the benzophenanthridine core in **Nitidine** results in strong ultraviolet light absorption.

Table 7: UV-Visible Absorption Data for **Nitidine**

Parameter	Value	Reference(s)
λ_{max}	~280 nm	[6]
Solvent	Not specified (likely ethanol or methanol)	

Experimental Protocols

This section provides detailed methodologies for common laboratory procedures involving **Nitidine**, from its extraction to its application in cell-based assays.

Isolation and Purification of Nitidine

Nitidine is naturally sourced from the roots and stems of *Zanthoxylum nitidum*. Several methods have been established for its extraction and purification.[5][7]

Methodology: Acid Inner Ebullition Extraction and Resin Purification

- Preparation of Plant Material: The dried roots of *Zanthoxylum nitidum* are ground into a fine powder.

- Immersion: The powder is first immersed in a solution of 80% ethanol containing 0.61% HCl at a solvent-to-solid ratio of 4:1 (mL/g).[8]
- Extraction: The extraction is then carried out using a 20% ethanol solution at 82°C for approximately 4 minutes.[8] This "acid inner ebullition" method facilitates the dissolution of alkaloids as their hydrochloride salts.[8]
- Purification: The crude extract is passed through a 732 cation exchange resin column.
- Elution: The adsorbed **Nitidine** is desorbed from the resin using an acidic ethanol solvent, often with the assistance of ultrasonication to improve efficiency.[8]
- Solvent Removal and Crystallization: The solvent is removed under reduced pressure to yield purified **Nitidine** Chloride.

Cell Viability (MTT/MTS) Assay

To determine the cytotoxic effects of **Nitidine** Chloride on cancer cell lines, a colorimetric assay such as the MTT or MTS assay is commonly employed.[2][9]

Methodology: General Protocol for Cell Viability Assay

- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of **Nitidine** Chloride in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of **Nitidine** Chloride. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
- Addition of Reagent:
 - For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

- For MTS assay: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
- Solubilization (MTT only): For the MTT assay, add 100 μ L of solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well and mix thoroughly to dissolve the formazan crystals.[10][11]
- Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 8: Reported IC₅₀ Values of **Nitidine** Chloride in Various Cancer Cell Lines

Cell Line	Cancer Type	Incubation Time (h)	IC ₅₀ (μ M)	Reference(s)
A2780	Ovarian Cancer	48	2.831	[9]
SKOV3	Ovarian Cancer	48	4.839	[9]
U87	Glioblastoma	24	~50	[9]
DU145	Prostate Cancer	72	~3.0	[9]
PC-3	Prostate Cancer	72	~8.0	[9]

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation levels in response to **Nitidine** Chloride treatment.

Methodology: General Protocol for Western Blotting

- Cell Lysis: Treat cells with **Nitidine** Chloride for the desired time and at the desired concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bcl-2) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control such as β -actin or GAPDH.

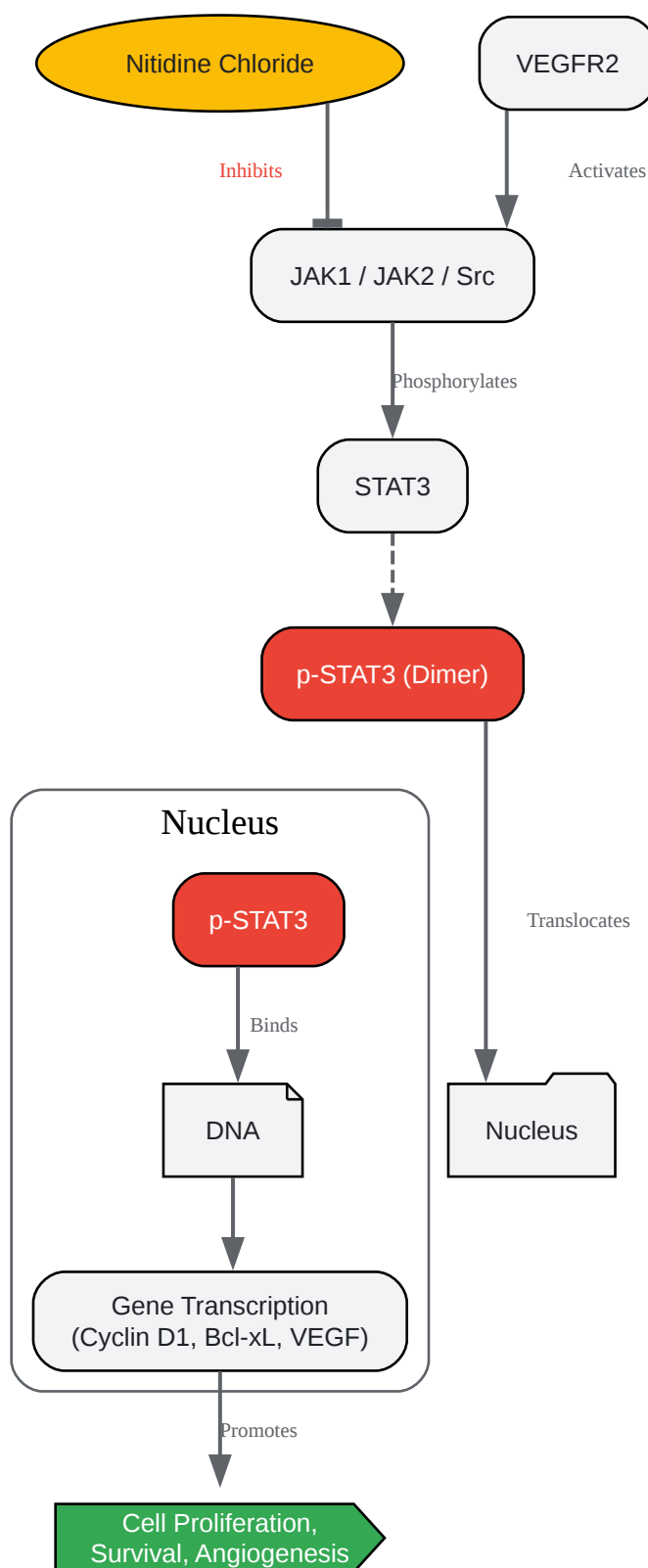
Signaling Pathways and Mechanisms of Action

Nitidine exerts its biological effects, particularly its anti-cancer and anti-inflammatory properties, by modulating several key intracellular signaling pathways.

Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, and its aberrant activation is common in many cancers.[12][13][14][15] **Nitidine Chloride** has been shown to be a potent inhibitor of this pathway.[2] It suppresses the phosphorylation of JAK1, JAK2, and Src kinases,

which in turn prevents the phosphorylation and activation of STAT3.^[2] This leads to the downregulation of STAT3 target genes that are involved in cell proliferation (Cyclin D1), survival (Bcl-xL), and angiogenesis (VEGF).^[2]

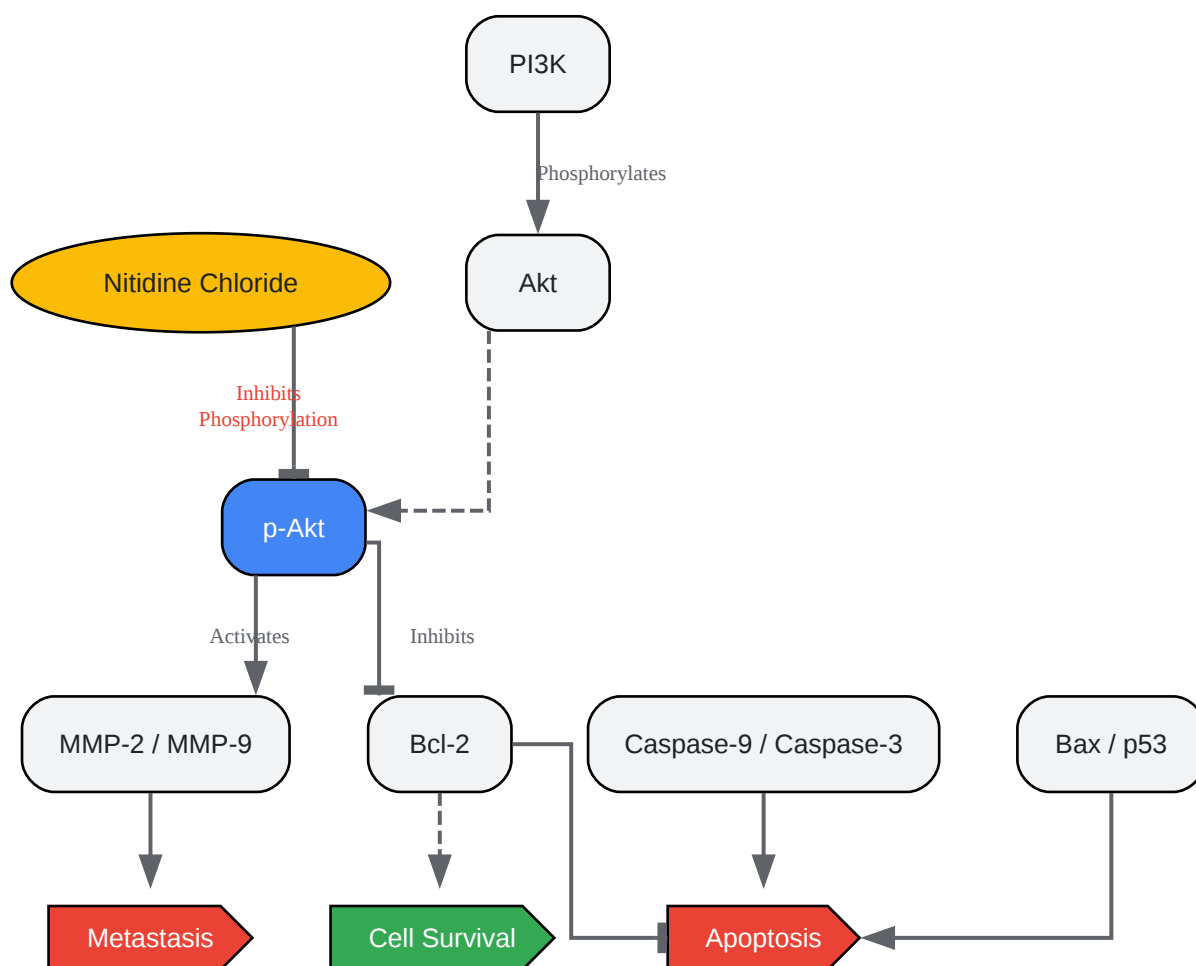


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Figure 1. Inhibition of the JAK/STAT Signaling Pathway by **Nitidine** Chloride.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and metastasis.[16][17] **Nitidine Chloride** has been demonstrated to suppress this pathway by inhibiting the phosphorylation of Akt.[16][18] This deactivation of Akt leads to several downstream effects, including the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are key enzymes in cancer cell invasion and metastasis.[16] Furthermore, **Nitidine**-induced apoptosis is mediated through the Akt pathway, involving the upregulation of pro-apoptotic proteins (Bax, p53, Caspase-3, Caspase-9) and the downregulation of the anti-apoptotic protein Bcl-2.[18]

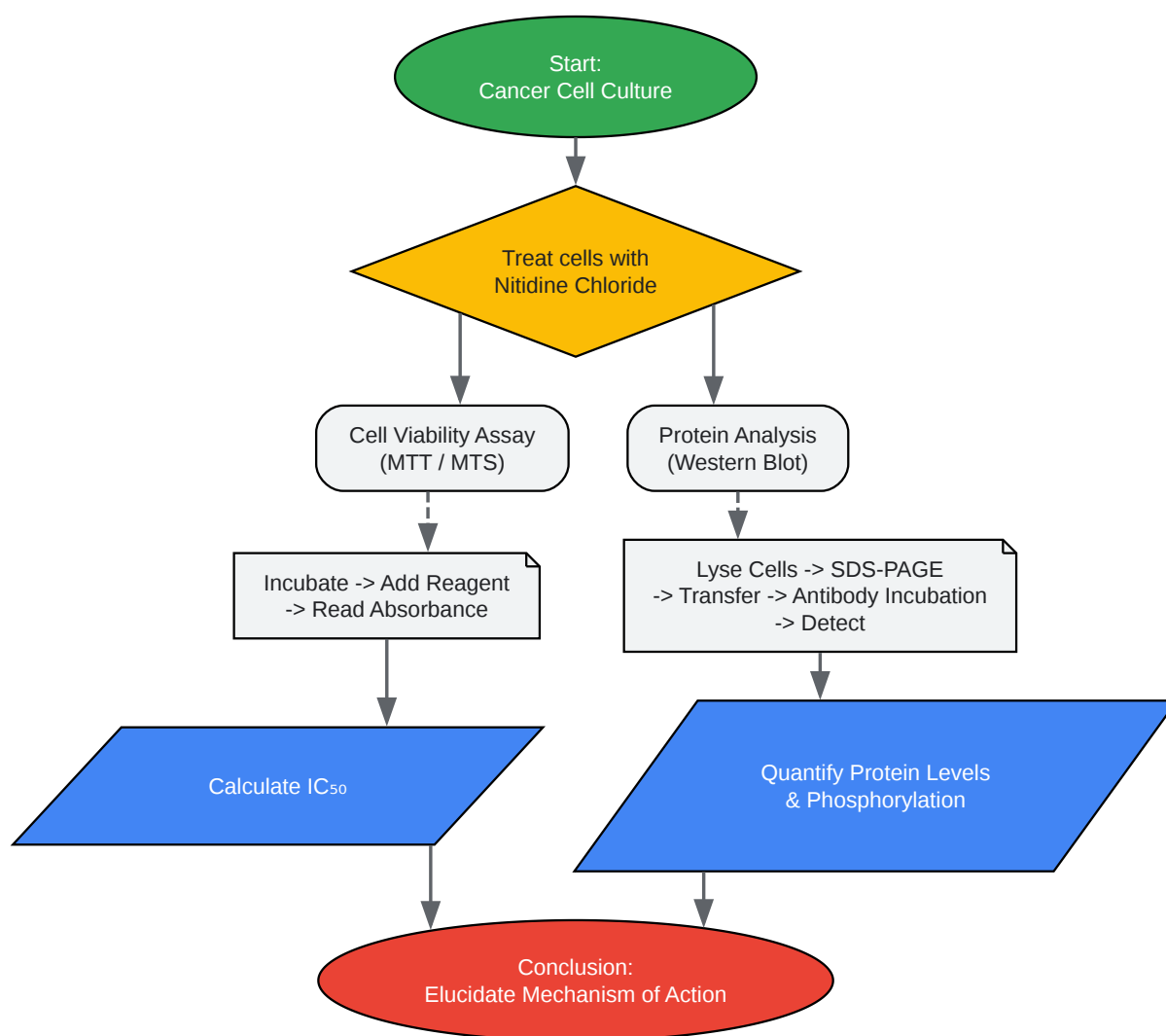


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Figure 2. Inhibition of the PI3K/Akt Signaling Pathway by **Nitidine Chloride**.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of **Nitidine Chloride** in a laboratory setting, from initial cell culture to final data analysis.



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Figure 3. General Experimental Workflow for Studying **Nitidine Chloride**.

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